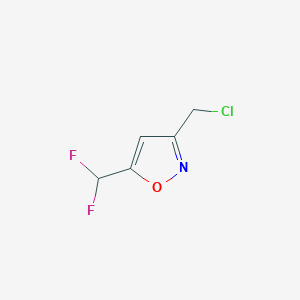

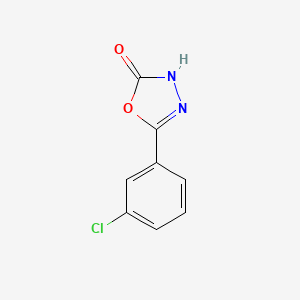

3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, a simple and efficient domino protocol for the selective synthesis of difluoromethyl and fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Aplicaciones Científicas De Investigación

Late-Stage Difluoromethylation

The field of late-stage difluoromethylation has witnessed significant advancements. Researchers have focused on X–CF2H bond formation, where X represents C (sp), C (sp2), C (sp3), O, N, or S. Several difluoromethylation reagents have been developed, enabling metal-based methods for transferring CF2H to C (sp2) sites. These methods work stoichiometrically or catalytically. Additionally, Minisci-type radical chemistry has been applied to heteroaromatics, achieving difluoromethylation of C (sp2)–H bonds. While stereoselective difluoromethylation remains limited, exciting progress includes site-selective installation of CF2H onto large biomolecules like proteins .

Difluoromethylation of Heterocycles via Radical Processes

Difluoromethylation plays a crucial role in functionalizing fluorine-containing heterocycles. These heterocycles are essential components of biologically and pharmacologically active compounds. Researchers have explored radical processes to introduce difluoromethyl groups selectively, enhancing the diversity of fluorinated molecules .

Fluorine Atom Introduction for Life Science and Materials Science Applications

Selective introduction of fluorine atoms and fluorinated moieties into organic molecules is a rapidly growing research field. Fluorine atoms are pivotal in life science and materials science-related applications. Researchers continue to develop innovative methods for incorporating fluorine, including difluoromethylation, to enhance the properties of various compounds .

Mecanismo De Acción

Target of Action

“3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” could potentially interact with proteins or enzymes that have affinity for oxazole rings or difluoromethyl groups . The exact targets would depend on the specific biological context.

Mode of Action

The compound might interact with its targets through non-covalent interactions (like hydrogen bonding or van der Waals forces) or covalent bonding (like Michael addition or nucleophilic substitution), leading to changes in the target’s function .

Biochemical Pathways

The affected pathways would depend on the specific targets of “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole”. Oxazole rings and difluoromethyl groups are found in various biologically active compounds, suggesting that this compound could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The ADME properties of “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” would depend on factors like its solubility, stability, and reactivity. The presence of the difluoromethyl group could potentially enhance the compound’s metabolic stability .

Result of Action

The molecular and cellular effects of “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” would depend on its specific targets and mode of action. It could potentially modulate the activity of its targets, leading to changes in cellular signaling, gene expression, or metabolic processes .

Action Environment

Environmental factors like pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole”. For example, the compound might be more stable and effective in certain pH ranges or temperatures .

Propiedades

IUPAC Name |

3-(chloromethyl)-5-(difluoromethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)10-9-3/h1,5H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXHHPNZZHHXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CCl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide](/img/structure/B2559746.png)

![8-[(3-chlorobut-2-en-1-yl)sulfanyl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2559750.png)

![(E)-6-(tert-butyl)-8-((4-fluorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2559751.png)

![2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2559754.png)

![Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate](/img/structure/B2559758.png)

![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2559761.png)

![3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2559763.png)